17-苯基三降丙酸 E2

描述

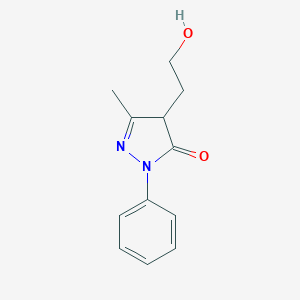

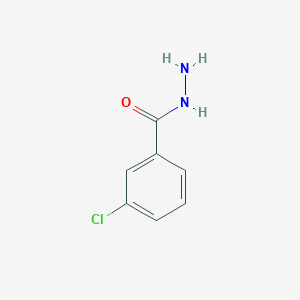

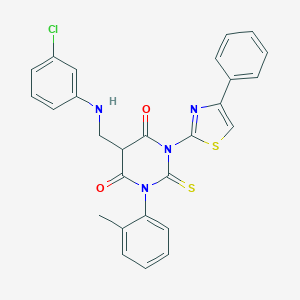

17-苯基-ω-三去甲-PGE2 是前列腺素 E2 的合成类似物,已知它在各种生理过程中发挥作用。 该化合物是 EP1 和 EP3 受体的激动剂,使其在研究前列腺素相关途径方面具有重要意义 .

科学研究应用

17-苯基-ω-三去甲-PGE2 主要用于科学研究,以研究前列腺素途径。其应用包括:

化学: 用作模型化合物来研究合成方法和反应机理。

生物学: 研究前列腺素在细胞过程中的作用。

医学: 探索潜在的治疗用途,特别是在炎症和疼痛管理方面。

工业: 应用有限,主要用于生产研究化学品.

作用机制

该化合物通过与 EP1 和 EP3 受体结合而发挥作用,这些受体是前列腺素受体家族的一部分。这种结合会导致各种细胞内信号通路激活,包括抑制腺苷酸环化酶和调节环状 AMP 水平。 这些途径参与血小板聚集和平滑肌收缩等过程 .

生化分析

Biochemical Properties

17-PHENYL TRINOR PROSTAGLANDIN E2 interacts with the EP1 and EP3 receptors . It causes contraction of the guinea pig ileum at a concentration of 11 µM . It is slightly less potent than PGE2 in stimulating gerbil colon and rat uterus .

Cellular Effects

17-PHENYL TRINOR PROSTAGLANDIN E2 has been shown to have effects on various types of cells. For instance, it has been found to exert anti-inflammatory effects by inhibiting microglial production of superoxide . It also increases the proliferation and decreases the apoptosis of cells .

Molecular Mechanism

The molecular mechanism of action of 17-PHENYL TRINOR PROSTAGLANDIN E2 involves its binding to the EP1 and EP3 receptors . This binding leads to a series of downstream effects, including the contraction of the guinea pig ileum .

Dosage Effects in Animal Models

In animal models, 17-PHENYL TRINOR PROSTAGLANDIN E2 has been shown to be 4.4 times more potent than PGE2 as an antifertility agent in hamsters, with an ED50 value of 350 µg/kg .

准备方法

17-苯基-ω-三去甲-PGE2 的合成涉及多个步骤,从基本的前列腺素 E2 结构开始反应条件通常涉及使用特定的催化剂和试剂来确保正确的立体化学和官能团位置 .

该化合物的工业生产方法尚未得到广泛的记录,但它们可能遵循类似的合成路线,并针对规模、产率和纯度进行优化。

化学反应分析

17-苯基-ω-三去甲-PGE2 会发生各种化学反应,包括:

氧化: 这种反应可以改变化合物中存在的羟基。

还原: 这会影响羰基,将其转化为羟基。

取代: 这种反应可能发生在苯基或分子上的其他反应位点。

相似化合物的比较

与 17-苯基-ω-三去甲-PGE2 类似的化合物包括其他前列腺素 E2 类似物,例如:

前列腺素 E2: 具有更广泛受体活性的母体化合物。

布塔前列素: 另一种对 EP2 受体具有选择性活性的类似物。

西卡前列素: 一种具有不同受体特异性的前列环素类似物。

17-苯基-ω-三去甲-PGE2 的独特之处在于它对 EP1 和 EP3 受体的选择性激动剂活性,使其成为研究这些特定途径的有价值工具 .

属性

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-20,22,24,26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBVMYJQWZOGGJ-XYRJXBATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274308 | |

| Record name | 17-Phenyl-18,19,20-trinorprostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38315-43-4 | |

| Record name | 17-Phenyl-ω-trinor-PGE2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38315-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Phenyl-18,19,20-trinorprostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 17-phenyl-trinor-PGE2?

A1: 17-Phenyl-trinor-PGE2 primarily targets the prostaglandin E2 receptor subtype EP1 (PTGER1). [, , , , ] It also exhibits affinity for the EP3 receptor subtype, albeit with lower potency. [, , , , , , ]

Q2: How does 17-phenyl-trinor-PGE2 interact with its target receptors?

A2: Similar to the endogenous ligand PGE2, 17-phenyl-trinor-PGE2 binds to EP1 and EP3 receptors, initiating downstream signaling cascades. These receptors are G protein-coupled receptors, and their activation can trigger various intracellular pathways depending on the cell type and receptor subtype involved. [, , , , , , ]

Q3: What are the downstream effects of EP1 receptor activation by 17-phenyl-trinor-PGE2?

A3: Activation of the EP1 receptor by 17-phenyl-trinor-PGE2 typically leads to an increase in intracellular calcium ion concentration ([Ca2+]i). [, , , , ] This calcium influx can then activate downstream signaling pathways, including protein kinase C (PKC), ultimately influencing cellular processes like proliferation, differentiation, and apoptosis. [, , , , , ]

Q4: Does 17-phenyl-trinor-PGE2 affect other PGE2 receptor subtypes?

A4: While 17-phenyl-trinor-PGE2 shows the highest affinity for EP1, it can also activate EP3 receptors, particularly at higher concentrations. [, , , , , , ] Its affinity for EP2 and EP4 receptors is significantly lower, often requiring much higher concentrations to elicit a response. [, , , , , , ]

Q5: How does the downstream signaling of EP1 differ from EP2/EP4 activation?

A5: EP1 activation primarily leads to increased intracellular calcium through the Gq protein pathway, subsequently activating PKC. [, , , , , ] Conversely, EP2 and EP4 receptors typically couple to the Gs protein pathway, resulting in increased cyclic adenosine monophosphate (cAMP) production, activating protein kinase A (PKA). [, , , , , , ] These different signaling pathways can have opposing effects on cellular functions.

Q6: What is the molecular formula and weight of 17-phenyl-trinor-PGE2?

A6: The molecular formula of 17-phenyl-trinor-PGE2 is C26H36O5, and its molecular weight is 428.56 g/mol. You can find information about its structure from chemical suppliers and databases like PubChem and ChemSpider.

Q7: Is there any spectroscopic data available for 17-phenyl-trinor-PGE2?

A7: Spectroscopic data like NMR and IR spectra, while crucial for structural confirmation, aren't typically reported in the provided research articles. Information on spectral properties can be found in specialized databases or obtained directly from chemical suppliers.

Q8: How does the structure of 17-phenyl-trinor-PGE2 contribute to its EP1 receptor selectivity?

A8: The phenyl group at the C17 position of 17-phenyl-trinor-PGE2 plays a crucial role in its selectivity for the EP1 receptor. [, , , , ] Structural modifications at this position can significantly influence its binding affinity and selectivity profile for different EP receptor subtypes. [, , , , ]

Q9: Have any structural modifications of 17-phenyl-trinor-PGE2 been investigated?

A9: The provided research articles primarily focus on the pharmacological effects of 17-phenyl-trinor-PGE2 itself. Information on the SAR of this molecule, exploring how structural modifications impact activity, potency, and selectivity, would require further investigation of specialized medicinal chemistry literature or patent databases.

Q10: What is known about the stability of 17-phenyl-trinor-PGE2 under various conditions?

A10: Specific data regarding the stability of 17-phenyl-trinor-PGE2 under different storage conditions (temperature, light, humidity) are not provided in the research articles.

Q11: Are there any specific formulation strategies to improve the stability or bioavailability of 17-phenyl-trinor-PGE2?

A11: The provided research articles primarily focus on the in vitro and in vivo effects of 17-phenyl-trinor-PGE2. Information on formulation strategies, aiming to enhance solubility, bioavailability, or stability, would require further investigation.

Q12: What cell-based assays have been used to study the effects of 17-phenyl-trinor-PGE2?

A12: Researchers have utilized a variety of cell lines, including human uterine smooth muscle cells (HUSMCs), [] rat hepatocytes, [, ] rat spinal dorsal horn neurons, [] glomerular mesangial cells (MCs), [, ] primary cultured rat hippocampus neurons, [] bovine iris-sphincter muscle, [] rabbit non-pigmented ciliary epithelial cells, [] and mouse osteoblastic cell line MC3T3-E1, [] to investigate the compound's effects on cell signaling, proliferation, and function.

Q13: What animal models have been employed to study the effects of 17-phenyl-trinor-PGE2?

A13: In vivo studies have been conducted in rats [, , , ] and mice [, ] to explore the compound's effects on various physiological processes, including fever induction, sympathetic nerve activity, and glomerulosclerosis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)